molecular formula C7H4BrNOS B2464015 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile CAS No. 1339722-54-1

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile

Cat. No.: B2464015
CAS No.: 1339722-54-1
M. Wt: 230.08
InChI Key: YLRAQJRXLVYENM-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile is an organic compound that features a thiophene ring substituted with a bromine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile typically involves the bromination of thiophene followed by the introduction of the nitrile group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromothiophene is then subjected to a reaction with a nitrile-containing reagent, such as malononitrile, under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitrile introduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile in chemical reactions involves the reactivity of the bromine atom and the nitrile group. The bromine atom can undergo nucleophilic substitution, while the nitrile group can participate in various transformations, such as reduction or coupling reactions. These functional groups enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromothiophen-2-yl)-3-oxopropanenitrile is unique due to the presence of both bromine and nitrile functional groups, which provide diverse reactivity and make it a valuable intermediate in various synthetic applications. Its dual functionality allows for a wide range of chemical transformations, making it more versatile compared to similar compounds.

Properties

IUPAC Name

3-(3-bromothiophen-2-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRAQJRXLVYENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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